benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is primarily used in research and development settings and is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate group.
Preparation Methods
The synthesis of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(3-methylpyrrolidin-3-yl)methyl]amine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Scientific Research Applications
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of carbamate compounds with biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other carbamate compounds, such as:
Benzyl N-methylcarbamate: Lacks the pyrrolidine ring, making it less complex.
N-[(3-methylpyrrolidin-3-yl)methyl]carbamate: Lacks the benzyl group, affecting its reactivity and applications. The unique combination of the benzyl group, pyrrolidine ring, and carbamate group in this compound gives it distinct properties and applications.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-8-15-10-14)11-16-13(17)18-9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) |
InChI Key |
OWNKNGRIRORWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.